![molecular formula C18H19N3O2 B5649349 7-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5649349.png)
7-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-2,3,4,9-tetrahydro-1H-carbazole
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Overview
Description
Synthesis Analysis
The synthesis of related carbazole and oxadiazole derivatives involves multiple steps, including reactions of aromatic aldehydes and carbohydrazides, or the reaction of 5-diazoimidazole-4-carboxamide with alkyl and aryl isocyanates. These processes underline the complexity and the precision required in synthesizing similar heterocyclic compounds, demonstrating the intricate strategies developed by chemists to assemble such molecules (Stevens et al., 1984).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods, such as IR, NMR, and HRMS, are fundamental in determining the molecular structure of these compounds. Studies have shown that the structural determination, particularly using X-ray diffraction analysis, is crucial for understanding the spatial arrangement and the interaction of the functional groups within the molecule (Jiang et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions at the carbazole and oxadiazole moieties, facilitating various subsequent chemical transformations. These reactions can be utilized to further modify the molecule for specific applications or to study its reactivity towards different chemical agents (Gündoğdu et al., 2017).
Physical Properties Analysis
The physical properties, including absorption and emission spectra, are significantly influenced by the substituents on the molecule. These properties are essential for applications in materials science, where the optical characteristics can be tailored for specific functionalities. Solvent polarity also plays a crucial role in the absorption and emission behavior of these compounds (Jiang et al., 2012).
Chemical Properties Analysis
Understanding the chemical properties, such as ionization constants and reactivity towards different reagents, is crucial for elucidating the compound's behavior in various environments. This includes studies on bioisosterism, where the oxadiazole moiety can act as a bioisoster for other functional groups, providing insights into the compound's potential biological relevance (Tosco & Lolli, 2008).
properties
IUPAC Name |
3-(oxolan-3-yl)-5-(6,7,8,9-tetrahydro-5H-carbazol-2-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-2-4-15-13(3-1)14-6-5-11(9-16(14)19-15)18-20-17(21-23-18)12-7-8-22-10-12/h5-6,9,12,19H,1-4,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPAVRFXWGVZQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=C(C=C3)C4=NC(=NO4)C5CCOC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-2,3,4,9-tetrahydro-1H-carbazole |
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